molecular formula C11H24ClN B2598423 (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride CAS No. 219835-66-2

(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride

Cat. No.: B2598423
CAS No.: 219835-66-2
M. Wt: 205.77
InChI Key: SSJNMFPQWNHVBU-UHFFFAOYSA-N
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Description

(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H24ClN. It is a derivative of cyclohexylmethanamine, characterized by the presence of four methyl groups attached to the cyclohexane ring. This compound is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride typically involves the hydrogenation of isophorone to produce 3,3,5,5-tetramethylcyclohexanol, which is then converted to the corresponding amine. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

  • Hydrogenation of isophorone using a suitable catalyst such as palladium on carbon.
  • Conversion of the alcohol to the amine using reagents like thionyl chloride followed by ammonia.
  • Formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale hydrogenation reactors for the conversion of isophorone.
  • Continuous flow systems for the conversion of the alcohol to the amine.
  • Efficient crystallization and purification techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound back to its alcohol form.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3,5,5-tetramethylcyclohexanone.

    Reduction: Formation of 3,3,5,5-tetramethylcyclohexanol.

    Substitution: Formation of various substituted amines depending on the electrophile used.

Scientific Research Applications

(3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    3,3,5-Trimethylcyclohexanol: A precursor to various chemical compounds, including vasodilators and sunscreen agents.

    3,3,5,5-Tetramethylcyclohexanone: An oxidation product of (3,3,5,5-Tetramethylcyclohexyl)methanamine hydrochloride.

    3,3,5,5-Tetramethylcyclohexanol: A reduction product of the compound.

Uniqueness

This compound is unique due to its specific structural features, including the presence of four methyl groups on the cyclohexane ring. This structural uniqueness imparts specific chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

(3,3,5,5-tetramethylcyclohexyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-10(2)5-9(7-12)6-11(3,4)8-10;/h9H,5-8,12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJNMFPQWNHVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219835-66-2
Record name (3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-nitromethyl-3,3,5,5-tetramethylcyclohexene (6) (1.1 g, 5.63 mmol) in a mixture of ethanol (140 ml) and chloroform (2.8 ml) was hydrogenated over 10% Pd/C (280 mg) at 5 atm for 20 h, filtered and evaporated. The crude product was treated with ether, filtered and washed with ether to give 0.57 g (50%) of amine 5-26.
Name
1-nitromethyl-3,3,5,5-tetramethylcyclohexene
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
280 mg
Type
catalyst
Reaction Step Two
Name
Yield
50%

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